

R4K1: A High-Affinity Stapled Peptide Inhibitor of Estrogen Receptor α

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Compound of Interest

Compound Name: R4K1

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity, mechanism of action, and experimental validation of **R4K1**, a cell-permeable stapled peptide that targets the estrogen receptor α (ER α). **R4K1** serves as a potent inhibitor of the ER α /coactivator interaction, a critical step in the progression of many estrogen receptor-positive breast cancers. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting ER α signaling.

R4K1 Binding Affinity to Estrogen Receptor α

R4K1 was developed to be a cell-penetrating stapled peptide with high affinity for ER α .^[1] Its design was optimized from a high-affinity stapled peptide with poor cell permeability through molecular dynamics simulations.^[1] The resulting peptide, **R4K1**, demonstrates a significantly enhanced binding affinity for the ligand-binding domain of ER α compared to its precursors.^[2]

Quantitative Binding Affinity Data

The dissociation constant (K_d) of **R4K1** for ER α was determined using surface plasmon resonance (SPR).^[2] This technique measures the binding interaction between two molecules in real-time by detecting changes in refractive index on a sensor surface. The results, summarized in the table below, show that **R4K1** binds to ER α with a high affinity in the low nanomolar range.^[2]

Ligand	Target Protein	Dissociation Constant (Kd)
R4K1	ER α	19 nM
SRC2-SP4	ER α	420 nM
SRC2-WT	ER α	2600 nM

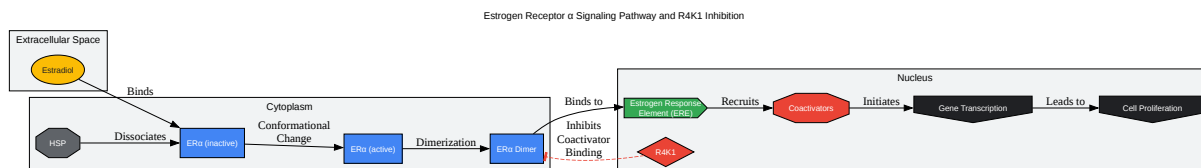
Table 1: Binding affinities of **R4K1** and related peptides to the estrogen receptor α (ER α) ligand-binding domain as determined by surface plasmon resonance. Data sourced from Speltz et al., 2018.[2]

The addition of four arginine residues to the SRC2-SP4 sequence to create **R4K1** is credited with this substantial increase in binding affinity, a finding supported by molecular dynamics simulations.[2]

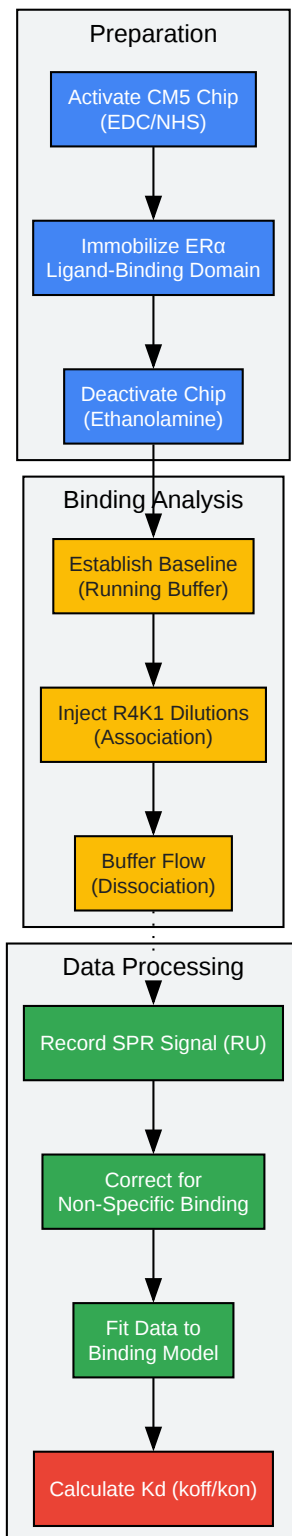
Mechanism of Action

R4K1 functions as a coactivator binding inhibitor.[2] In the classical "genomic" pathway of estrogen action, the binding of estrogen to ER α induces a conformational change in the receptor.[3] This change facilitates the recruitment of coactivator proteins, which are essential for the subsequent transcription of estrogen-responsive genes that can drive cell proliferation.[3][4]

R4K1 competitively inhibits the interaction between ER α and these coactivators.[2][5] By blocking this crucial step, **R4K1** effectively represses ER α -mediated gene transcription, leading to an inhibition of estradiol-stimulated cell proliferation in breast cancer cells.[1][2] RNA-Seq data has confirmed that the vast majority of **R4K1**'s effects on global gene transcription are directly associated with the estrogen receptor.[2]



Surface Plasmon Resonance (SPR) Experimental Workflow

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